molecular formula C12H13N3OS B2507317 1-(4-{[4-(Aminomethyl)-1,3-thiazol-2-yl]amino}phenyl)ethan-1-one CAS No. 1417635-77-8

1-(4-{[4-(Aminomethyl)-1,3-thiazol-2-yl]amino}phenyl)ethan-1-one

Cat. No.: B2507317
CAS No.: 1417635-77-8
M. Wt: 247.32
InChI Key: YRGAOYPZCPEXAD-UHFFFAOYSA-N
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Description

1-(4-{[4-(Aminomethyl)-1,3-thiazol-2-yl]amino}phenyl)ethan-1-one is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[4-(Aminomethyl)-1,3-thiazol-2-yl]amino}phenyl)ethan-1-one typically involves the reaction of 4-(aminomethyl)-1,3-thiazole with 4-bromoacetophenone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of the thiazole attacks the carbonyl carbon of the acetophenone, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[4-(Aminomethyl)-1,3-thiazol-2-yl]amino}phenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, due to the electron-donating nature of the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, sulfonyl chlorides, and nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, sulfonated, or nitrated derivatives.

Scientific Research Applications

1-(4-{[4-(Aminomethyl)-1,3-thiazol-2-yl]amino}phenyl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A simpler compound with a similar ring structure but lacking the additional functional groups.

    Benzothiazole: Contains a fused benzene and thiazole ring, with different chemical properties and applications.

    Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism and nervous system function.

Uniqueness

1-(4-{[4-(Aminomethyl)-1,3-thiazol-2-yl]amino}phenyl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

1-[4-[[4-(aminomethyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-8(16)9-2-4-10(5-3-9)14-12-15-11(6-13)7-17-12/h2-5,7H,6,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGAOYPZCPEXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=NC(=CS2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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